molecular formula C25H23N3O5 B7689699 N-(2,5-dimethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(2,5-dimethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Número de catálogo B7689699
Peso molecular: 445.5 g/mol
Clave InChI: RIQANSNIGJOZTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,5-dimethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as DOXO-EMCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. DOXO-EMCH is a prodrug that is activated by enzymes present in the tumor microenvironment, leading to the release of the chemotherapeutic agent doxorubicin.

Mecanismo De Acción

The mechanism of action of DOXO-EMCH involves the selective activation of doxorubicin in the tumor microenvironment. The prodrug is designed to be stable in the bloodstream and extracellular matrix but is activated by enzymes present in the tumor cells, leading to the release of doxorubicin. Once activated, doxorubicin can intercalate into the DNA of the tumor cells, leading to DNA damage, inhibition of DNA synthesis, and ultimately, cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DOXO-EMCH are primarily related to the activation of doxorubicin in the tumor cells. The release of doxorubicin leads to DNA damage and inhibition of DNA synthesis, which ultimately results in cell death. DOXO-EMCH has been shown to exhibit potent antitumor activity in preclinical studies, with minimal toxicity to normal tissues.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DOXO-EMCH has several advantages for lab experiments, including its selective activation in the tumor microenvironment, potent antitumor activity, and minimal toxicity to normal tissues. However, the prodrug has some limitations, including the need for specific enzymes present in the tumor microenvironment for activation, potential variability in enzyme expression between patients, and the potential for drug resistance.

Direcciones Futuras

For DOXO-EMCH research include optimizing the synthesis method to improve yield and purity, investigating the potential for combination therapy with other chemotherapeutic agents or immunotherapies, exploring the use of DOXO-EMCH in combination with targeted therapies, and investigating the potential for personalized medicine based on enzyme expression levels in individual patients. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of DOXO-EMCH in humans.
In conclusion, DOXO-EMCH is a promising prodrug that has shown potent antitumor activity in preclinical studies. The selective activation of doxorubicin in the tumor microenvironment makes DOXO-EMCH a potential candidate for cancer therapy. However, further research is needed to optimize the synthesis method, evaluate the safety and efficacy in humans, and explore potential combination therapies.

Métodos De Síntesis

The synthesis of DOXO-EMCH involves several steps, including the preparation of the intermediate compounds. The first step involves the preparation of 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2,5-dimethoxyphenyl)ethanamine to obtain DOXO-EMCH. The synthesis of DOXO-EMCH has been optimized to improve the yield and purity of the final product.

Aplicaciones Científicas De Investigación

DOXO-EMCH has been extensively studied for its potential applications in cancer therapy. The prodrug is designed to exploit the differences between the tumor microenvironment and normal tissues, leading to selective activation of the chemotherapeutic agent doxorubicin in the tumor cells. DOXO-EMCH has been shown to exhibit potent antitumor activity in preclinical studies, both in vitro and in vivo, against a range of cancer types, including breast, ovarian, lung, and pancreatic cancer.

Propiedades

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-16-8-10-17(11-9-16)24-27-25(33-28-24)19-6-4-5-7-21(19)32-15-23(29)26-20-14-18(30-2)12-13-22(20)31-3/h4-14H,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQANSNIGJOZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.